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Introduction

Ivosidenib (AG-120) is a first-in-class, oral, targeted inhibitor of the mutant isocitrate
dehydrogenase 1 (IDH1) enzyme.[1] Mutations in the IDH1 gene, most commonly at the R132
residue, lead to a neomorphic enzymatic activity that results in the accumulation of the
oncometabolite D-2-hydroxyglutarate (2-HG).[2] High levels of 2-HG disrupt epigenetic
regulation and cellular differentiation, contributing to the pathogenesis of various cancers,
including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[2][3] Ivosidenib
selectively binds to and inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels
and the restoration of normal cellular differentiation.[1]

The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the
potency of a drug. It represents the concentration of an inhibitor required to reduce a specific
biological or biochemical function by 50%. In the context of cancer research, determining the
IC50 of ivosidenib in various cancer cell lines is essential for understanding its anti-
proliferative activity, identifying sensitive and resistant cell populations, and guiding further
preclinical and clinical development.

These application notes provide a summary of ivosidenib's IC50 values in different cancer cell
lines, a detailed protocol for determining the IC50 using a common cell viability assay, and
visual representations of the relevant signaling pathway and experimental workflow.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b560149?utm_src=pdf-interest
https://www.benchchem.com/product/b560149?utm_src=pdf-body
https://broadpharm.com/protocol_files/cell_viability_assays
https://pmc.ncbi.nlm.nih.gov/articles/PMC5630632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5630632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11795303/
https://www.benchchem.com/product/b560149?utm_src=pdf-body
https://broadpharm.com/protocol_files/cell_viability_assays
https://www.benchchem.com/product/b560149?utm_src=pdf-body
https://www.benchchem.com/product/b560149?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Data Presentation: Ivosidenib IC50 Values in Cancer
Cell Lines

The following table summarizes the reported IC50 values for ivosidenib in various cancer cell
lines harboring IDH1 mutations. These values highlight the potent and selective activity of
ivosidenib against cancer cells with specific IDH1 mutations.

. Cancer IDH1
Cell Line . IC50 (nM) Assay Type Reference
Type Mutation
] 2-HG
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Experimental Protocols

Protocol for Determining the IC50 of Ivosidenib using
the MTT Assay

This protocol outlines the determination of ivosidenib's IC50 value in adherent cancer cell
lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This
colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

Ivosidenib (stock solution in DMSO)

o IDH1-mutant cancer cell line of interest (e.g., HT-1080)

e Complete cell culture medium (e.g., DMEM with 10% FBS)

o Phosphate-Buffered Saline (PBS), sterile

e Trypsin-EDTA

e MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

e Dimethyl sulfoxide (DMSO)

o 96-well flat-bottom cell culture plates

o Multichannel pipette

o Microplate reader (capable of measuring absorbance at 570 nm)

e Humidified incubator (37°C, 5% CO2)

Procedure:

o Cell Seeding:

o Culture the selected IDH1-mutant cancer cell line to ~80% confluency.
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o Trypsinize the cells, resuspend them in complete culture medium, and perform a cell
count.

o Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete medium.

o Incubate the plate for 24 hours to allow for cell attachment.

o Preparation of lvosidenib Dilutions:

o Prepare a series of 2-fold or 10-fold dilutions of the ivosidenib stock solution in complete
culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 uM).

o Include a vehicle control (medium with the same final concentration of DMSO as the
highest ivosidenib concentration) and a no-treatment control (medium only).

e Cell Treatment:
o After the 24-hour incubation, carefully remove the medium from the wells.

o Add 100 puL of the prepared ivosidenib dilutions to the respective wells. Each
concentration should be tested in triplicate.

o Incubate the plate for 72 hours (or a desired time point) at 37°C in a 5% CO2 incubator.
e MTT Assay:
o After the treatment period, add 10 pL of the 5 mg/mL MTT solution to each well.

o Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT
into formazan crystals.

o Carefully aspirate the medium containing MTT from each well without disturbing the
formazan crystals.

o Add 100 pL of DMSO to each well to dissolve the formazan crystals.

o Gently shake the plate for 10-15 minutes to ensure complete dissolution.
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» Data Acquisition and Analysis:

Measure the absorbance of each well at 570 nm using a microplate reader.

o

[¢]

Calculate the percentage of cell viability for each ivosidenib concentration relative to the
vehicle control (100% viability).

[¢]

Plot the percentage of cell viability against the logarithm of the ivosidenib concentration.

Use a non-linear regression analysis (sigmoidal dose-response curve) with appropriate

[¢]

software (e.g., GraphPad Prism) to determine the IC50 value.
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Caption: Mutant IDH1 signaling pathway and the inhibitory action of ivosidenib.

Experimental Workflow Diagram
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Caption: Experimental workflow for IC50 determination using the MTT assay.
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Caption: Logical relationship of IDH1 mutation, 2-HG, and ivosidenib's therapeutic action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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